5-Hydroxyhexanoic acid

Description

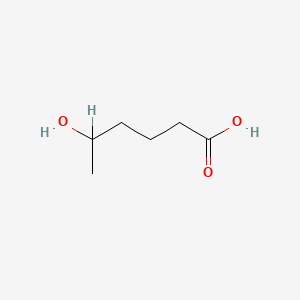

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxyhexanoic Acid: Structure, Properties, and Analysis

Introduction: Unveiling a Key Metabolic Intermediate

5-Hydroxyhexanoic acid (5-HHA), also known as 5-hydroxycaproic acid, is a six-carbon medium-chain hydroxy fatty acid.[1][2] While structurally unassuming, it holds considerable significance in clinical diagnostics and metabolic research. It is a human urinary metabolite primarily formed through the (ω-1) hydroxylation pathway of fatty acid oxidation.[1] Its concentration in biological fluids serves as a crucial biomarker for monitoring the metabolic state under specific dietary conditions, such as medium-chain triglyceride (MCT) consumption, and for diagnosing certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase deficiency (MCADD).

This guide provides a comprehensive technical overview of 5-HHA, designed for researchers, clinicians, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, reactivity, synthesis, and the analytical methodologies required for its accurate characterization and quantification.

Molecular Structure and Stereochemistry

The defining features of 5-HHA are a terminal carboxylic acid group and a hydroxyl group on the fifth carbon (C5). This structure imparts both acidic and alcoholic characteristics to the molecule.

A critical aspect of its structure is the chirality at the C5 position, which is a stereocenter. This means 5-HHA exists as two distinct enantiomers: (5R)-hydroxyhexanoic acid and (5S)-hydroxyhexanoic acid.[3] The specific stereoisomer present in biological systems is often crucial for its metabolic fate and enzymatic recognition. The (5R) enantiomer is a known human metabolite.[3]

Caption: Structure of (5R)-5-Hydroxyhexanoic Acid with chiral center at C5.

Physicochemical Properties: A Quantitative Overview

The dual functionality of 5-HHA governs its physical and chemical properties. The carboxylic acid provides an acidic proton, while both the carboxyl and hydroxyl groups can act as hydrogen bond donors and acceptors, influencing solubility and boiling point.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Physical State | Solid | [1] |

| CAS Number | 44843-89-2 (Racemate) | [4] |

| 83972-61-6 ((5R)-enantiomer) | [3] | |

| pKa (Strongest Acidic) | ~4.71 (Predicted) | [2] |

| logP | ~0.32 (Predicted) | [2] |

| Polar Surface Area | 57.53 Ų | [2] |

| Water Solubility | 128 g/L (Predicted) | [2] |

Causality Insights:

-

The relatively high predicted water solubility is a direct result of the two polar functional groups (-COOH and -OH), which can engage in extensive hydrogen bonding with water molecules.

-

The pKa is typical for a short-chain carboxylic acid, indicating it will be predominantly in its deprotonated carboxylate form at physiological pH (~7.4).

Chemical Reactivity and Synthesis

Key Reactivity: The Drive to Lactonize

From a chemical standpoint, the most significant reaction of this compound is its intramolecular esterification, or lactonization. The proximity of the C5 hydroxyl group to the C1 carboxyl group facilitates a thermodynamically favorable cyclization to form a stable six-membered ring lactone, δ-hexalactone (tetrahydro-6-methyl-2H-pyran-2-one).[5][6] This reaction is an equilibrium, but for hydroxy acids that form five- or six-membered rings, the equilibrium strongly favors the cyclic lactone product, making the isolation of the pure, linear hydroxy acid challenging.[5] Gentle heating is often sufficient to drive the dehydration and subsequent ring closure.[7]

Synthetic Pathway: Reduction of a Keto-Ester

A robust and common method for synthesizing 5-HHA involves the selective reduction of a readily available keto-precursor. The causality behind this choice is the ability to use mild reducing agents that target a ketone without affecting an ester or carboxylic acid. A typical laboratory-scale synthesis follows a two-step process:

-

Selective Reduction: Ethyl 5-oxohexanoate is reduced using a mild hydride-donating agent like sodium borohydride (NaBH₄). NaBH₄ is chosen for its excellent chemoselectivity; it readily reduces ketones and aldehydes but is generally unreactive towards esters. This step yields ethyl 5-hydroxyhexanoate.

-

Saponification: The resulting hydroxy-ester is then hydrolyzed to the target carboxylic acid using a base, such as sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate salt.

Caption: A standard two-step synthesis of this compound.

Analytical Characterization

Accurate identification and quantification of 5-HHA, especially in complex biological matrices like urine, requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application.

Spectroscopic Data Summary

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (Predicted in D₂O) | ~3.7 ppm (m, 1H, -CH(OH)-), ~2.2 ppm (t, 2H, -CH₂COOH), ~1.1 ppm (d, 3H, -CH₃) |

| ¹³C NMR | Chemical Shifts (Predicted in D₂O) | ~180 ppm (C=O), ~67 ppm (-CH(OH)-), ~35-40 ppm (-CH₂COOH), ~20-25 ppm (-CH₂-), ~23 ppm (-CH₃) |

| IR Spectroscopy | Key Stretches | Very broad O-H stretch (~3300-2500 cm⁻¹), sharp C-H stretches (~2950 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1250 cm⁻¹) |

| Mass Spec (as TMS deriv.) | Fragmentation | Characteristic ions resulting from the loss of methyl groups (m/z - 15) and cleavage adjacent to the silylated ether and ester groups. |

Experimental Protocol: GC-MS Analysis of Urinary 5-HHA

This protocol describes a self-validating system for the quantitative analysis of 5-HHA in urine, incorporating an internal standard for accuracy.

Rationale for Derivatization: 5-HHA is a polar, non-volatile compound. To make it suitable for GC analysis, its polar functional groups (-COOH and -OH) must be derivatized. Trimethylsilylation (TMS) is a common and effective method, replacing the acidic protons with -Si(CH₃)₃ groups to increase volatility and thermal stability.[8]

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw a 1.0 mL aliquot of urine.

-

Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 5-HHA or a non-endogenous hydroxy acid like 3-hydroxypimelic acid).

-

Acidify the sample to ~pH 1 with HCl.

-

-

Liquid-Liquid Extraction:

-

Extract the organic acids from the acidified urine using 2.0 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.

-

-

Drying:

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C). Over-drying or excessive heat can lead to loss of volatile analytes.[9]

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Cap the vial tightly and heat at 60°C for 45 minutes to ensure complete derivatization.[8]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a non-polar column (e.g., DB-5ms) with a temperature gradient starting at ~70°C and ramping up to ~300°C.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized 5-HHA and the internal standard for maximum sensitivity and selectivity.

-

Caption: Workflow for the GC-MS quantification of 5-HHA in urine.

Biological Significance and Applications

The primary application of 5-HHA analysis is in clinical diagnostics and metabolic research.

-

Biomarker for MCADD: In individuals with MCADD, the β-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of upstream metabolites, which are shunted into alternative pathways like ω- and (ω-1) oxidation, resulting in elevated urinary excretion of this compound and other dicarboxylic acids.

-

Monitoring MCT Metabolism: Ingesting MCT oils, sometimes used in ketogenic diets or for specific clinical disorders, leads to increased fatty acid flux. This can saturate the primary β-oxidation pathway, causing a physiological increase in (ω-1) oxidation products, including 5-HHA. Its measurement can therefore be used to assess MCT metabolism and compliance.

-

Drug Development: While not a direct therapeutic agent, understanding the metabolic pathways that produce 5-HHA is relevant for drug development. For instance, drugs that modulate fatty acid oxidation may alter 5-HHA levels, making it a potential pharmacodynamic biomarker to assess a drug's mechanism of action or metabolic impact.

Conclusion

This compound is more than a simple metabolite; it is a vital diagnostic tool and a window into the complex machinery of fatty acid metabolism. Its chiral nature, propensity for lactonization, and its role as a clinical biomarker underscore the importance of precise and accurate analytical methods. The protocols and data presented in this guide provide a robust framework for researchers and clinicians working with this key molecule, enabling deeper insights into metabolic health and disease.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000409). Retrieved January 10, 2026, from [Link]

- Kim, H. R., et al. (2006). Process for preparing a 5-hydroxy-3-oxo-hexanoic acid derivative. U.S. Patent No. 7,081,546 B2.

-

Wikipedia. (2023). Baeyer–Villiger oxidation. Retrieved January 10, 2026, from [Link]

-

Gao, F., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 2. Retrieved from [Link]

-

Papadopoulos, A. G., et al. (2022). Unambiguous synthesis and characterization of the main “bishydroxylated” long-term metabolite of the selective androgen receptor modulator LGD-4033. Organic & Biomolecular Chemistry, 20(45), 8940-8944*. Retrieved from [Link]

-

Gika, H. G., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Journal of Chromatography A, 1658, 462590. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 10, 2026, from [Link]

-

Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87. Retrieved from [Link]

-

Brainly. (2025). The action of heat on this compound can lead to two different products. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0000525). Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. Retrieved January 10, 2026, from [Link].

-

Royal Society of Chemistry. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). A Rationale of the Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone with Hydrogen Peroxide. Retrieved from [Link]

-

Semantic Scholar. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

-

Theodoridis, G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 195-201. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. Retrieved January 10, 2026, from [Link].

-

FooDB. (2015). Showing Compound this compound (FDB022093). Retrieved January 10, 2026, from [Link]

-

Cardiff University. (2023). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry. ORCA. Retrieved from [Link]

-

ResearchGate. (2014). GC-MS analysis of organic acids in human urine in clinical settings: A study of derivatization and other analytical parameters. Retrieved from [Link]

-

PlumX Metrics. (n.d.). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites...in urine by gas chromatography–mass spectrometry. Retrieved January 10, 2026, from [Link]

-

Michigan State University. (n.d.). Chemical Reactivity - Lactone Formation. Retrieved January 10, 2026, from [Link]

-

The Student Room. (2019). carboxylic acid question help please. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87665296, (2R)-2-amino-5-hydroxyhexanoic acid. Retrieved January 10, 2026, from [Link].

-

Filo. (2024). Lactones are cyclic esters Under suitable conditions, lactones form. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. Retrieved from [Link]

Sources

- 1. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 3. (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. thestudentroom.co.uk [thestudentroom.co.uk]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Technical Guide to the Stereoselective Synthesis of 5-Hydroxyhexanoic Acid Enantiomers

Abstract

The enantiomers of 5-hydroxyhexanoic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereocenter at the C5 position necessitates the use of asymmetric synthesis to access enantiomerically pure forms. This technical guide provides an in-depth overview of the core strategies for the synthesis of (R)- and (S)-5-hydroxyhexanoic acid. We will explore biocatalytic approaches, including asymmetric reduction and enzymatic kinetic resolution, chiral pool synthesis, and asymmetric catalysis. For each methodology, we will delve into the underlying principles, provide detailed experimental protocols, and present key performance data. Visualizations of synthetic workflows are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals seeking to implement or refine stereoselective routes to these important chiral hydroxy acids.

Introduction

This compound is a medium-chain fatty acid that has garnered significant interest in the field of organic synthesis.[1] The presence of a hydroxyl group and a carboxylic acid functionality makes it a versatile bifunctional molecule. More importantly, the hydroxyl group at the C5 position creates a chiral center, leading to the existence of two enantiomers: (R)-5-hydroxyhexanoic acid and (S)-5-hydroxyhexanoic acid.[2] These enantiomers can exhibit distinct biological activities, a common phenomenon in pharmacology where the stereochemistry of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors.

The differential biological effects of enantiomers underscore the critical importance of stereoselective synthesis in drug development and the production of other fine chemicals. Accessing enantiomerically pure forms of this compound is essential for elucidating the specific properties of each enantiomer and for the synthesis of downstream products with defined stereochemistry. This guide will provide a comprehensive examination of the primary methods for achieving this, focusing on practical and efficient synthetic strategies.

Biocatalytic Asymmetric Reduction of 5-Oxohexanoates

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules.[3] Enzymes, as natural catalysts, operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of this compound enantiomers, the asymmetric reduction of a prochiral ketone precursor, such as ethyl 5-oxohexanoate, is a particularly effective strategy. This transformation can be accomplished using isolated enzymes (ketoreductases) or whole-cell biocatalysts.

Mechanism and Rationale

The enzymatic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific alcohol enantiomer. The choice of enzyme is therefore critical in determining whether the (R)- or (S)-enantiomer is produced.

A key challenge in biocatalytic reductions is the stoichiometric requirement for the expensive cofactor. To address this, cofactor regeneration systems are often employed. In these systems, a second enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase) are used to continuously regenerate the active form of the cofactor.

Experimental Protocol: Asymmetric Reduction of Ethyl 5-Oxohexanoate using a Ketoreductase (KRED)

This protocol describes the synthesis of (R)-5-hydroxyhexanoic acid via the asymmetric reduction of ethyl 5-oxohexanoate using a commercially available ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

-

Ethyl 5-oxohexanoate

-

Ketoreductase (KRED, specific for producing the (R)-enantiomer)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

NADP⁺ (or NAD⁺, depending on KRED specificity)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (stirrer, pH meter, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose to the buffer, followed by the catalytic amount of NADP⁺.

-

Enzyme Addition: Dissolve the KRED and GDH in the buffered glucose solution. Stir gently until the enzymes are fully dissolved.

-

Substrate Addition: Add ethyl 5-oxohexanoate to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-37°C) with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of the starting material.

-

Work-up: Once the reaction has reached completion, quench the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl (R)-5-hydroxyhexanoate.

-

Purification and Hydrolysis: Purify the crude ester by flash column chromatography if necessary. The resulting enantiomerically enriched ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., saponification with lithium hydroxide followed by acidic workup).

Data Summary

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Pichia methanolica SC 16116 | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90% | >95% | [4] |

| Ketoreductase KRED1001 | Ketoester precursor | (R)-5-hydroxyhexanoic acid | 82% (isolated) | >99.5% | [4] |

Workflow Visualization

Caption: Workflow for the enzymatic reduction of ethyl 5-oxohexanoate.

Enzymatic Kinetic Resolution of Racemic this compound Esters

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases and esterases, are highly effective for the kinetic resolution of racemic esters.

Mechanism and Rationale

In an enzymatic kinetic resolution of a racemic ester, the enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For example, a lipase might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The reaction is stopped at approximately 50% conversion, at which point the mixture contains the (R)-acid and the unreacted (S)-ester. These two products, having different functional groups (a carboxylic acid and an ester), can be easily separated by standard chemical techniques, such as acid-base extraction.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value is desirable for obtaining products with high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 5-Hydroxyhexanoate

This protocol describes the kinetic resolution of racemic ethyl 5-hydroxyhexanoate using an immobilized lipase.

Materials:

-

Racemic ethyl 5-hydroxyhexanoate

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica B)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether, MTBE)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flask, dissolve racemic ethyl 5-hydroxyhexanoate in a suitable organic solvent or a biphasic system with phosphate buffer.

-

Enzyme Addition: Add the immobilized lipase to the solution.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester. The reaction should be stopped at or near 50% conversion.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

-

Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted ester with an organic solvent if a biphasic system was used. To separate the hydrolyzed acid from the unreacted ester, perform an acid-base extraction. Extract the organic solution with saturated aqueous sodium bicarbonate to deprotonate and dissolve the carboxylic acid.

-

Isolation of Unreacted Ester: The organic layer now contains the enantiomerically enriched unreacted ester. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation of Hydrolyzed Acid: Combine the aqueous extracts from the bicarbonate wash. Acidify the aqueous layer to pH 2-3 with 1 M HCl. This will protonate the carboxylate, making the acid insoluble in water. Extract the acid with diethyl ether. Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

Data Summary

| Enzyme | Substrate | Products | Conversion | Enantiomeric Excess (e.e.) | Reference |

| Aspergillus niger lipase | Racemic 2-phenoxypropanoic acid vinyl ester | (R)-2-phenoxypropanoic acid and (S)-vinyl ester | ~50% | High e.e. for both products | [5] |

| Candida lipolytica ester hydrolase | Racemic α-tertiary carboxylic acid esters | Enantiomerically enriched acid and unreacted ester | ~50% | High e.e. | [6] |

Workflow Visualization

Caption: Workflow for enzymatic kinetic resolution.

Chiral Pool Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and hydroxy acids.[4] Chiral pool synthesis utilizes these readily available molecules as starting materials to synthesize more complex chiral targets, transferring the inherent chirality of the starting material to the final product.

Rationale and Strategy

The key to a successful chiral pool synthesis is to identify a suitable starting material from the chiral pool that contains one or more stereocenters that can be elaborated into the target molecule. For this compound, potential chiral pool starting materials include L-glutamic acid, L-malic acid, or chiral lactones. The synthetic route must be designed to preserve the stereochemical integrity of the original chiral center while modifying the functional groups to arrive at the desired product.

For instance, L-glutamic acid possesses the (S)-stereocenter that could potentially become the C5 stereocenter of (S)-5-hydroxyhexanoic acid. A plausible synthetic strategy would involve the deamination of glutamic acid, reduction of the C1 carboxylic acid, and a one-carbon homologation of the C5 carboxylic acid.

Proposed Synthetic Route from L-Glutamic Acid

The following is a proposed, multi-step synthesis to illustrate the chiral pool approach for accessing (S)-5-hydroxyhexanoic acid from L-glutamic acid.

-

Deamination of L-Glutamic Acid: The amino group of L-glutamic acid can be converted to a hydroxyl group with retention of configuration via diazotization with sodium nitrite in acidic solution, followed by hydrolysis to yield (S)-2-hydroxypentanedioic acid.

-

Selective Reduction: The C1 carboxylic acid can be selectively protected as an ester. The unprotected C5 carboxylic acid can then be reduced to a primary alcohol, for example, using borane dimethyl sulfide complex.

-

Hydroxyl Group Protection: The two hydroxyl groups can be protected, for instance, as silyl ethers.

-

Oxidation and Deprotection: The terminal alcohol is then oxidized to a carboxylic acid, and subsequent deprotection of the C5 hydroxyl group would yield (S)-5-hydroxyhexanoic acid.

Workflow Visualization

Sources

- 1. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ethz.ch [ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

5-Hydroxyhexanoic Acid: A Technical Guide to its Metabolic Significance

Abstract

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain hydroxy fatty acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research and drug development. Initially identified as a minor product of fatty acid metabolism, its presence is now recognized in a variety of physiological and pathophysiological states, including inborn errors of metabolism, conditions related to medium-chain triglyceride (MCT) consumption, and as a metabolite produced by the gut microbiota. Altered levels of 5-HHA have been associated with a range of diseases, from diabetic nephropathy to neurological disorders, highlighting its potential as both a biomarker and a modulator of metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 5-HHA's biological role, delving into its metabolic pathways, proposed molecular functions, and analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing metabolite.

Introduction: Chemical Identity and Emerging Importance

This compound (5-HHA), also known as 5-hydroxycaproic acid, is a six-carbon carboxylic acid with a hydroxyl group at the fifth (ω-1) position[1][2]. Its structure confers amphipathic properties, with a polar carboxylic head and a moderately nonpolar carbon tail.

While it is a normal, albeit minor, product of fatty acid degradation, its accumulation in urine and plasma is a hallmark of several metabolic conditions[1][3]. These include non-ketotic dicarboxylic aciduria and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism affecting fatty acid β-oxidation[3]. Furthermore, dietary intake of medium-chain triglycerides (MCTs) can lead to increased urinary excretion of 5-HHA[3]. More recently, 5-HHA has been identified as a product of the gut microbiome, adding another layer to its complex biology[3].

The growing interest in 5-HHA stems from its association with a variety of diseases. For instance, decreased urinary levels of 5-HHA have been identified as a potential predictor for early renal functional decline in patients with type 2 diabetes and microalbuminuria[2]. Conversely, elevated levels have been noted in the urine of diabetic patients with ketoacidosis[2]. These findings underscore the need for a deeper understanding of the metabolic pathways governing 5-HHA homeostasis and its precise molecular functions.

Metabolic Pathways of this compound

The metabolism of 5-HHA can be understood through its synthesis (anabolism) and degradation (catabolism).

Biosynthesis of this compound

The primary route for the endogenous synthesis of 5-HHA is the (ω-1) hydroxylation of hexanoic acid (a six-carbon medium-chain fatty acid)[1][3]. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically enzymes belonging to the CYP4A and CYP2E1 families. These enzymes are predominantly found in the endoplasmic reticulum of liver and kidney cells.

The (ω-1) hydroxylation introduces a hydroxyl group on the carbon atom adjacent to the terminal methyl group of the fatty acid. This process is a key step in a minor pathway of fatty acid metabolism that generates hydroxy fatty acids.

Causality Behind the Pathway: The (ω-1) and ω-hydroxylation pathways serve as alternative routes for fatty acid metabolism, particularly when the primary β-oxidation pathway is overwhelmed or impaired. By increasing the polarity of fatty acids, hydroxylation facilitates their further oxidation and excretion.

Catabolism of this compound

While the exact catabolic pathway of 5-HHA has not been fully elucidated in humans, it is hypothesized to follow a similar route to that of its structural isomer, 6-hydroxyhexanoic acid. This proposed pathway involves two key stages:

-

Oxidation to a Dicarboxylic Acid: The terminal hydroxyl group of 5-HHA is likely oxidized to a carboxylic acid, forming adipic acid. This oxidation is thought to be carried out by alcohol and aldehyde dehydrogenases.

-

β-Oxidation: The resulting adipic acid, a six-carbon dicarboxylic acid, can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units to yield acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production.

Further research is required to definitively confirm the enzymes and intermediates involved in the catabolism of 5-HHA.

Figure 1: Proposed metabolic pathway of this compound.

Physiological and Pathophysiological Roles

The precise molecular functions of 5-HHA are still under investigation. Its primary role appears to be as a metabolic intermediate in fatty acid metabolism, potentially serving as an energy source. However, the altered concentrations of 5-HHA in various disease states suggest more complex roles.

Role in Metabolic Disorders

As previously mentioned, elevated levels of 5-HHA are observed in MCAD deficiency and other disorders of fatty acid oxidation. In these conditions, the block in β-oxidation leads to the accumulation of medium-chain fatty acids, which are then shunted into alternative pathways like (ω-1) hydroxylation, resulting in increased 5-HHA production.

Association with Diabetic Nephropathy

A noteworthy finding is the association of lower urinary 5-HHA levels with the progression of early renal functional decline in type 2 diabetes patients with microalbuminuria[2]. This suggests a potential protective role for 5-HHA in the kidney, although the underlying mechanism is unknown. It is hypothesized that 5-HHA may be involved in renal cellular energy metabolism or possess anti-inflammatory properties.

Neurological Implications

Elevated levels of 5-HHA have been reported in patients with bipolar disorder, suggesting a potential link to neuro-metabolic pathways. However, the significance of this finding is yet to be determined.

Gut Microbiome Contribution

The identification of 5-HHA as a microbial metabolite opens up new avenues of research[3]. Short-chain fatty acids (SCFAs) produced by the gut microbiota are known to have profound effects on host physiology, acting as signaling molecules and energy substrates for colonocytes. While the specific bacteria responsible for 5-HHA production are not yet fully characterized, bacteria from the genus Megasphaera are known producers of C4-C6 fatty acids. The contribution of gut-derived 5-HHA to systemic levels and its local effects in the gut are areas of active investigation.

Analytical Methodologies for Quantification

Accurate quantification of 5-HHA in biological matrices is crucial for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.

Self-Validating System in Sample Preparation: The inclusion of a stable isotope-labeled internal standard (e.g., this compound-d3) at the beginning of the sample preparation process is critical. This internal standard co-elutes with the endogenous analyte and experiences similar extraction efficiencies and matrix effects, allowing for accurate correction of any sample loss or ion suppression/enhancement during the analytical process.

Protocol 1: Liquid-Liquid Extraction for Plasma/Serum

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

-

Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

GC-MS Analysis

For GC-MS analysis, the non-volatile 5-HHA must be derivatized to increase its volatility.

Protocol 2: Derivatization and GC-MS Analysis

-

Derivatization: To the dried extract from Protocol 1, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 60 minutes.

-

GC-MS Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.

| GC-MS Parameter | Typical Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250°C |

| Oven Program | 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MS Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion for 5-HHA ([M-H]⁻) is m/z 131.1. Product ions for fragmentation would need to be determined by infusion of a standard.

-

Figure 2: General analytical workflow for 5-HHA quantification.

Quantitative Data and Future Directions

While extensive data on the physiological concentrations of 5-HHA in healthy individuals are still being gathered, some information is available, primarily from studies on metabolic disorders.

| Biological Matrix | Condition | Reported Concentration | Reference |

| Urine | Reye's-like Syndrome | 330-340 mg/g creatinine | [4] |

| Urine | Diabetic Ketoacidosis | Detected (elevated) | [2] |

| Urine | Type 2 Diabetes (ERFD) | Decreased | [2] |

Future research should focus on several key areas:

-

Elucidation of the complete catabolic pathway of 5-HHA.

-

Identification of specific gut microbial species and pathways responsible for 5-HHA production.

-

Investigation into the potential signaling roles of 5-HHA, including its interaction with cellular receptors.

-

Establishment of reference ranges for 5-HHA concentrations in healthy populations.

-

Further exploration of the therapeutic potential of modulating 5-HHA levels in diseases such as diabetic nephropathy.

Conclusion

This compound is a multifaceted metabolite with roles in endogenous fatty acid metabolism and as a product of the gut microbiome. Its association with various disease states has brought it to the forefront of metabolic research. While significant progress has been made in understanding its origins and in developing analytical methods for its detection, further investigation is needed to fully unravel its molecular functions and therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to explore the intricate role of 5-HHA in health and disease.

References

-

Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444–446. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 170748, this compound. Retrieved from [Link]

-

Pyo, S. H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 22(13), 4143-4152. [Link]

-

Human Metabolome Database (n.d.). HMDB0000525: this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. Retrieved from [Link]

-

Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical chemistry, 42(10), 1609–1615. [Link]

-

Wang, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 346-359. [Link]

-

Olivier, J., et al. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 3(4), 101789. [Link]

-

Offermanns, S. (2017). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2. Nature Communications, 8(1), 1-10. [Link]

-

Lu, S., et al. (2021). Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding. Nature Communications, 12(1), 1-11. [Link]

-

Duez, P., Kumps, A., & Mardens, Y. (1996). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 42(10), 1609-1615. [Link]

-

Costantini, L., Molinari, R., Farinon, B., & Merendino, N. (2019). Effects of Docosahexanoic Acid on Gut Microbiota and Fecal Metabolites in HIV-Infected Patients With Neurocognitive Impairment: A 6-Month Randomized, Double-Blind, Placebo-Controlled Trial. Frontiers in microbiology, 10, 289. [Link]

Sources

5-Hydroxyhexanoic Acid: A Comprehensive Technical Guide for Researchers and Clinicians

An in-depth exploration of the biochemical origins, analytical methodologies, and clinical significance of a key human urinary metabolite.

Introduction

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain fatty acid that has garnered increasing interest within the scientific community as a significant human urinary metabolite.[1][2] Chemically, it is a hexanoic acid molecule substituted with a hydroxyl group at the fifth carbon position, with the chemical formula C6H12O3.[2] While present in urine under normal physiological conditions, its concentration can be significantly altered in various pathological states, making it a valuable biomarker for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 5-HHA, delving into its biochemical genesis, state-of-the-art analytical techniques for its quantification, and its emerging role in the diagnosis and monitoring of metabolic disorders.

Biochemical Origins of this compound: The Omega-1 Oxidation Pathway

The primary route for the formation of this compound is through the (ω-1) hydroxylation of hexanoic acid, a process that occurs as an alternative to the main beta-oxidation pathway of fatty acid metabolism. This pathway, known as omega-oxidation, typically becomes more active when beta-oxidation is impaired.[3][4] The enzymatic reactions predominantly take place in the smooth endoplasmic reticulum of liver and kidney cells.[3][4]

The synthesis of this compound from hexanoic acid involves a series of enzymatic steps:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the penultimate (ω-1) carbon of hexanoic acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases.[1][5] These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the carbon atom, forming this compound.[1][5]

-

Further Oxidation (Minor Pathway): While this compound is a stable metabolite and excreted in the urine, the omega-oxidation pathway can, in some instances, proceed further. The hydroxyl group of this compound can be oxidized to a ketone by alcohol dehydrogenase, and subsequently, the carbon chain can be cleaved. However, the excretion of this compound itself is the clinically relevant endpoint for many diagnostic purposes.

Caption: Metabolic pathway showing the conversion of Hexanoic Acid to this compound.

Analytical Methodologies for Urinary this compound

Accurate and precise quantification of this compound in urine is crucial for its clinical and research applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical platforms employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation (Urine):

-

A 24-hour urine collection is often preferred to account for diurnal variations, though random urine samples can also be used and normalized to creatinine concentration.[6][7][8]

-

To a specific volume of urine (e.g., 1 mL), an internal standard is added to correct for variations during sample preparation and analysis.

-

The sample is acidified to a low pH (e.g., pH 1-2) using a strong acid like hydrochloric acid.

-

-

Extraction:

-

The acidified urine sample is subjected to liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate.[9] This step isolates the organic acids, including this compound, from the aqueous urine matrix. The extraction is typically performed twice to ensure high recovery.

-

-

Derivatization:

-

The extracted organic acids are dried under a stream of nitrogen.

-

A derivatizing agent is added to convert the polar carboxyl and hydroxyl groups into non-polar, volatile derivatives. A common and effective derivatizing reagent for organic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10] The reaction is typically carried out at an elevated temperature (e.g., 70-90°C) for a short period (e.g., 15-30 minutes).[11]

-

-

GC-MS Analysis:

-

An aliquot of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the different organic acids based on their boiling points. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Acquisition Mode: The mass spectrometer can be operated in either full scan mode to identify all compounds in the sample or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of the this compound derivative, which provides higher sensitivity and specificity.

-

-

Caption: A typical experimental workflow for the analysis of 5-HHA in urine using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers several advantages over GC-MS, including minimal sample preparation (often a "dilute-and-shoot" approach is possible), higher throughput, and excellent sensitivity and specificity.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation (Urine):

-

Urine samples are typically centrifuged to remove any particulate matter.

-

A simple dilution of the urine with a suitable solvent (e.g., methanol or water) containing an internal standard is often sufficient.[12]

-

-

LC-MS/MS Analysis:

-

An aliquot of the diluted sample is injected into the LC-MS/MS system.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of polar compounds.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is typically employed.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of organic acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the complex urine matrix.

-

-

Clinical Significance of Urinary this compound

Elevated levels of this compound in urine are associated with several metabolic disorders, making it a clinically relevant biomarker.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an inborn error of fatty acid metabolism that impairs the body's ability to break down medium-chain fatty acids. This leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway, resulting in a significant increase in the urinary excretion of this compound and other dicarboxylic acids.[13] The quantification of this compound is therefore a key diagnostic marker for MCAD deficiency.

Diabetic Nephropathy

Recent studies have highlighted the potential of this compound as an early biomarker for the progression of diabetic nephropathy in patients with type 2 diabetes.[12][14][15] A study by Liu et al. (2019) found that lower levels of urinary this compound were associated with a more rapid decline in renal function in patients with microalbuminuria.[12][14][15] This suggests that altered fatty acid metabolism may play a role in the pathogenesis of diabetic kidney disease.

Quantitative Data Summary

| Condition | Urinary this compound Level | Reference |

| Healthy Individuals | Reference range not definitively established in cited literature. | |

| MCAD Deficiency (Children) | 47.146 - 384.404 µmol/mmol creatinine | |

| Diabetic Nephropathy Progression | Decreased levels associated with faster renal function decline. | [12][14][15] |

Conclusion

This compound is a valuable urinary metabolite that provides a window into the intricacies of fatty acid metabolism. Its strong association with MCAD deficiency and its emerging role as a potential biomarker for diabetic nephropathy underscore its importance in clinical and research settings. The robust analytical methodologies of GC-MS and LC-MS/MS enable its accurate and reliable quantification, facilitating further investigation into its pathophysiological roles and its utility in drug development and patient management. As research in metabolomics continues to advance, the clinical applications of monitoring this compound are likely to expand, offering new avenues for the diagnosis and treatment of metabolic diseases.

References

- Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. Accessed January 10, 2026. https://www.aurametrix.com/files/GC-MS-Sample-Preparation-Protocol-for-Organic-Acids-in-Urine.pdf.

- Al-Dirbashi, O. Y., Al-Qahtani, K., Rashed, M. S., & Jacob, M. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 935. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456571/.

- Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://www.karger.com/Article/FullText/498962.

- Parikh, H. G., & Ramanathan, A. (2019). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Clinical and Biochemical Analysis (pp. 169-181). Humana, New York, NY. https://link.springer.com/protocol/10.1007/978-1-4939-9012-2_13.

- Wikipedia contributors. (2023, December 28). Omega oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from https://en.wikipedia.

- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Accessed January 10, 2026, from https://www.metbionet.uk/best-practice-guidelines/organic-acids-by-gcms/.

- Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://www.karger.com/Article/Pdf/498962.

- Allen, M. (n.d.). Omega Oxidation of Fatty Acids: Steps & Significance. Allen School. Accessed January 10, 2026, from https://www.allenschool.ac.

- Aryal, S. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. https://microbenotes.

- Wang, Y., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Biomedical Chromatography, 34(1), e4709. https://www.researchgate.

- Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://pubmed.ncbi.nlm.nih.gov/31071709/.

- BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. BYJU'S. Accessed January 10, 2026, from https://byjus.

- Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (2018). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. https://www.e-lactancia.org/media/papers/MCAD_Deficiency-GeneReviews-2018.pdf.

- Tuttle, K. R., Bakris, G. L., Bilous, R. W., Chiang, J. L., de Boer, I. H., Goldstein-Fuchs, J., ... & Jalal, D. I. (2014). Urinary biomarkers for early diabetic nephropathy: Beyond albuminuria. American Journal of Kidney Diseases, 64(6), 1009-1020. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4250259/.

- Liu, H., He, L., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 399-413. https://www.researchgate.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170748, this compound. Retrieved January 10, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxyhexanoic-acid.

- LibreTexts Biology. (2021). 17.2: Oxidation of Fatty Acids. In Biology LibreTexts. Retrieved January 10, 2026, from https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Free_and_Easy_(Ahern_and_Rajagopal)/17%3A_Metabolism_II_-_Lipids/17.

- Urine Metabolome Database. (n.d.). Concentration Details for HMDB0000525. Accessed January 10, 2026, from https://urinemetabolome.ca/metabolites/HMDB0000525.

- MedlinePlus. (2021). 5-HIAA urine test. U.S. National Library of Medicine. https://medlineplus.gov/ency/article/003612.htm.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. Retrieved January 10, 2026 from https://pubchem.ncbi.nlm.nih.gov/compound/7131043.

- Ferreira, V., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food chemistry, 184, 1-7. https://www.researchgate.net/publication/273766023_Quantitative_determination_of_five_hydroxy_acids_precursors_of_relevant_wine_aroma_compounds_in_wine_and_other_alcoholic_beverages.

- Human Metabolome Database. (n.d.). Metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). Accessed January 10, 2026, from https://hmdb.ca/metabolites/HMDB0000409.

- Eastern Health. (n.d.). Collecting a 5-HIAA 24 Hour Urine Specimen. Accessed January 10, 2026, from https://www.easternhealth.

- FooDB. (n.d.). Showing Compound this compound (FDB022093). Accessed January 10, 2026, from https://foodb.ca/compounds/FDB022093.

- Kataoka, H. (2010). Derivatization for GC Analysis of Acids. In Encyclopedia of Chromatography, Third Edition. CRC Press. https://www.taylorfrancis.com/chapters/edit/10.

- Melbourne Pathology. (2022). Urinary 5-HIAA – 24 hour urine. Accessed January 10, 2026, from https://www.mps.com.au/media/2594/urinary-5-hiaa-24-hour-urine.pdf.

- Wikidata. (n.d.). (5R)-5-hydroxyhexanoic acid (Q27147992). Retrieved January 10, 2026, from https://www.

- Human Metabolome Database. (n.d.). Metabocard for this compound (HMDB0000525). Accessed January 10, 2026, from https://hmdb.ca/metabolites/HMDB0000525.

- Calanchini, M., et al. (2017). Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection. Endocrine Connections, 6(8), 804-810. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5641219/.

- Rahman, S. (2021). Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD). DynaMed. https://www.dynamed.com/condition/medium-chain-acyl-coenzyme-a-dehydrogenase-deficiency-mcadd.

- The Student Room. (2019). carboxylic acid question help please. https://www.thestudentroom.co.uk/showthread.php?t=5894184.

- DeBose-Boyd, R. A., & Ye, J. (2018). Time-based comparison of common fatty acid derivatization methods for GC/MS analysis. Lipids, 53(4), 447-455. https://www.researchgate.

- Wang, L., et al. (2014). Analytical Methods. RSC Publishing. https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00941a.

- Rutgers Cancer Institute of New Jersey. (2019). 5-HIAA Urine Test. https://www.cinj.

- Martin, C. H., & Prather, K. L. (2011). Biosynthetic Routes to Short-Chain Carboxylic Acids and Their Hydroxy Derivatives. In Comprehensive Biotechnology (pp. 3-15). Elsevier. https://dspace.mit.edu/handle/1721.1/76117.

- Carcinoid Cancer Foundation. (n.d.). Preparing for the 24-Hour Urine 5HIAA Test. Accessed January 10, 2026, from https://www.carcinoid.org/for-patients/diagnosis/preparing-for-the-24-hour-urine-5hiaa-test/.

- Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313. https://pubmed.ncbi.nlm.nih.gov/3141315/.

- The Ohio State University Comprehensive Cancer Center. (2023). Preparing for Your 5-HIAA Urine Test. https://cancer.osu.edu/patient-education/preparing-for-your-5-hiaa-urine-test.

- Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763–771. https://www.researchgate.net/publication/21689139_Abnormal_urinary_excretion_of_unsaturated_dicarboxylic_acids_in_patients_with_medium-chain_acyl-CoA_dehydrogenase_deficiency.

- Kennedy, J. A., & Boyd, R. A. (2016). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 27(10), 1745–1753. https://pubmed.ncbi.nlm.nih.gov/27444007/.

- Labcorp. (n.d.). 004069: 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine. Accessed January 10, 2026, from https://www.labcorp.

- Butch, A. W., Wherry, K. L., & Soldin, S. J. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The journal of applied laboratory medicine, 1(4), 406–413. https://pubmed.ncbi.nlm.nih.gov/30538186/.

- Butch, A. W., Wherry, K. L., & Soldin, S. J. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The journal of applied laboratory medicine, 1(4), 406–413. https://www.researchgate.net/publication/312046465_Practical_LC-MSMS_Method_for_5-Hydroxyindoleacetic_Acid_in_Urine.

- Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Accessed January 10, 2026, from https://www.shimadzu.

- Agilent Technologies. (n.d.). Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. Accessed January 10, 2026, from https://www.agilent.

- Carling, R. S., et al. (2013). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of clinical biochemistry, 50(Pt 1), 69–75. https://pubmed.ncbi.nlm.nih.gov/23150518/.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. This compound | C6H12O3 | CID 170748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 6. easternhealth.ca [easternhealth.ca]

- 7. mps.com.au [mps.com.au]

- 8. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. aurametrix.weebly.com [aurametrix.weebly.com]

- 12. d-nb.info [d-nb.info]

- 13. e-lactancia.org [e-lactancia.org]

- 14. karger.com [karger.com]

- 15. This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and natural occurrence of 5-Hydroxyhexanoic acid

An In-Depth Technical Guide to the Discovery and Natural Occurrence of 5-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-HHA) is a medium-chain hydroxy fatty acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research and microbiology. Initially identified as a minor product of fatty acid metabolism in humans, its presence is now confirmed across various biological systems, including bacteria, plants, and food sources. This guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic pathways associated with 5-HHA. It further details the analytical methodologies essential for its accurate quantification in complex biological matrices, offering a critical resource for researchers investigating its physiological roles and potential as a biomarker or therapeutic target.

Discovery and Initial Identification

The discovery of this compound is rooted in the study of human metabolic disorders. It was first identified as a urinary metabolite in patients with certain metabolic conditions, drawing a direct line between its presence and specific physiological states.

Association with Dicarboxylic Aciduria

This compound was first reported in the urine of twin siblings exhibiting a Reye's-like syndrome associated with non-ketotic dicarboxylic aciduria[1]. This condition is characterized by the abnormal excretion of dicarboxylic acids, pointing towards a disruption in fatty acid oxidation. The identification of 5-HHA, an (ω-1)-hydroxylation product of hexanoic acid, provided early evidence for alternative fatty acid metabolism pathways that become significant when the primary β-oxidation pathway is impaired[2][3].

Link to Medium-Chain Triglyceride (MCT) Metabolism

Further investigations revealed elevated levels of 5-HHA in the urine of individuals on diets rich in medium-chain triglycerides (MCTs)[1][2][3]. MCTs are metabolized differently from long-chain triglycerides, and their administration was shown to increase the urinary excretion of (ω-1) hydroxylation products like 5-HHA. This established 5-HHA as a marker for high MCT intake and a product of the (ω-1) oxidation of hexanoate, a component of MCTs.

Identification in Microbial Systems

Beyond human metabolism, a significant discovery was the identification of this compound as a novel constituent of bacterial polyhydroxyalkanoates (PHAs) by Valentin, Schoenebaum, and Steinbüchel in 1996[2]. PHAs are polyesters produced by various microorganisms as carbon and energy storage materials. This finding was crucial as it expanded the known natural sources of 5-HHA beyond animal metabolism and highlighted its role as a monomer in biopolymer synthesis.

Natural Occurrence of this compound

5-HHA is a broadly distributed metabolite, found in mammals, microorganisms, and even plants. Its presence in various biofluids and tissues underscores its role in normal and pathological metabolic processes.

| Kingdom | Organism/Source | Location / Context | Significance | Reference(s) |

| Animalia | Humans | Urine, Blood, Feces | Endogenous metabolite; product of fatty acid (ω-1) oxidation; biomarker for MCT diet and metabolic disorders (e.g., MCADD). | [2][3] |

| Poultry (Chicken, Turkey, etc.) | Food Source | Exogenous dietary source. | [2] | |

| Bacteria | Various species | Polyhydroxyalkanoates (PHAs) | A monomeric constituent of bioplastics. | [2] |

| Pseudomonas spp. | Metabolite of hexanoate | Intermediate in the ω-oxidation pathway of hexanoate. | [4] | |

| Plantae | Crotalaria juncea (Sunn Hemp) | Seeds | Isolated as 2-amino-5-hydroxyhexanoic acid, an unusual amino acid with potential therapeutic properties. | [5][6] |

Biosynthetic and Metabolic Pathways

The formation and degradation of 5-HHA are intrinsically linked to fatty acid metabolism. The primary pathways involved are ω-1 oxidation in mammals and specific metabolic routes in bacteria.

Mammalian (ω-1)-Oxidation of Hexanoic Acid

In mammals, the primary pathway for fatty acid breakdown is β-oxidation. However, alternative routes like ω- and (ω-1)-oxidation exist. 5-HHA is a key intermediate in the (ω-1)-oxidation of hexanoic acid. This pathway is a detoxification mechanism that becomes more active when β-oxidation is overwhelmed or deficient, such as during high fat intake (MCTs) or in certain genetic disorders like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)[2][3].

The diagram below illustrates the (ω-1)-oxidation pathway leading to the formation of 5-HHA.

Caption: Mammalian (ω-1)-Oxidation of Hexanoic Acid.

Bacterial Metabolism of Hexanoate

Certain bacteria, particularly Pseudomonas species, can metabolize hexanoate via ω-oxidation to produce adipic acid, a commercially valuable dicarboxylic acid[4]. In this pathway, 6-hydroxyhexanoate is the key intermediate, not 5-HHA. However, the study of these pathways is relevant as they demonstrate microbial systems for hydroxylating fatty acids. More directly, recombinant E. coli strains have been engineered to convert 6-hydroxyhexanoic acid (a monomer of the bioplastic PCL) into adipic acid, showcasing the potential for biocatalytic applications involving related hydroxyhexanoic acids[7].

Analytical Methodologies for Isolation and Quantification

The accurate measurement of 5-HHA in biological samples is critical for research and diagnostics. The choice of analytical technique depends on factors like required sensitivity, sample matrix, and throughput. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods employed[8][9].

Comparative Overview of Analytical Techniques

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile derivatives by gas chromatography, followed by electron ionization and mass analysis. | Separation in the liquid phase, followed by electrospray ionization and mass analysis. |

| Derivatization | Mandatory to increase volatility and thermal stability (e.g., silylation). | Often not required, though can enhance sensitivity. |

| Sensitivity | High (low ng/mL to pg/mL range). | Very high, especially with tandem MS (LC-MS/MS). |

| Selectivity | High, particularly with Selected Ion Monitoring (SIM). | Very high, especially with Multiple Reaction Monitoring (MRM). |

| Throughput | Lower, due to the additional derivatization step and longer run times. | Higher, with simpler sample preparation. |

| Matrix Effects | Can be significant, but often mitigated by derivatization and cleanup. | Can be a major challenge (ion suppression/enhancement), requiring careful method development. |

Experimental Protocol: Quantification of 5-HHA in Urine by GC-MS

This protocol is a representative workflow for the analysis of hydroxy acids in a biological matrix.

1. Sample Preparation & Extraction:

- To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of 5-HHA or a similar hydroxy acid).

- Acidify the sample to a pH of ~3-4 with hydrochloric acid to protonate the carboxylic acid group.

- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge (e.g., 3000 rpm for 5 minutes) to separate the layers.

- Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the aqueous layer to maximize recovery.

- Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

- Causality: Derivatization is essential for GC-MS analysis of non-volatile compounds like 5-HHA. The silylation process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This increases the molecule's volatility and thermal stability, making it suitable for gas-phase analysis and preventing degradation in the hot injector port.

- To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

- Seal the tube tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

- Cool the sample to room temperature before injection.

3. GC-MS Analysis:

- Injector: Splitless mode at 250°C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (Note: This program should be optimized for the specific column and analytes).

- Mass Spectrometer: Electron Ionization (EI) at 70 eV.

- Scan Mode: Use Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the di-TMS derivative of 5-HHA and the internal standard for maximum sensitivity and selectivity.

The following diagram outlines the general workflow for sample analysis.

Sources

- 1. This compound, 185956-02-9 [thegoodscentscompany.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Showing Compound this compound (FDB022093) - FooDB [foodb.ca]

- 4. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-hydroxyhexanoic acid | C6H13NO3 | CID 22998818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Degradation Pathways of 5-Hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract